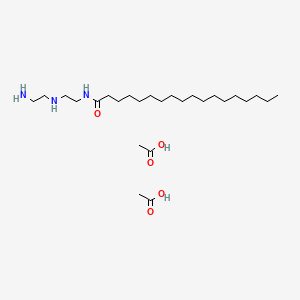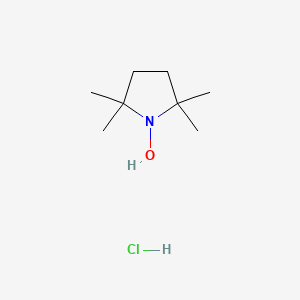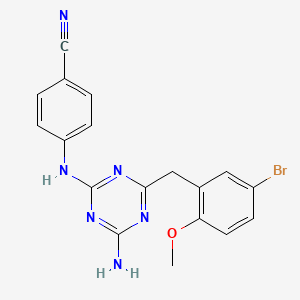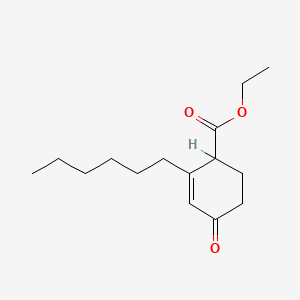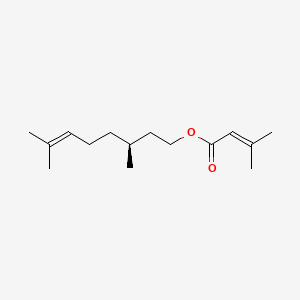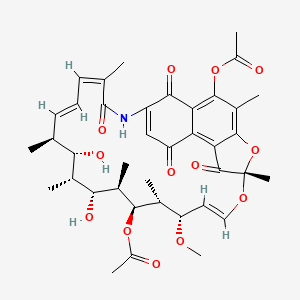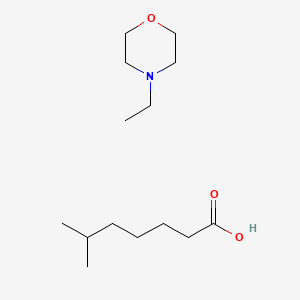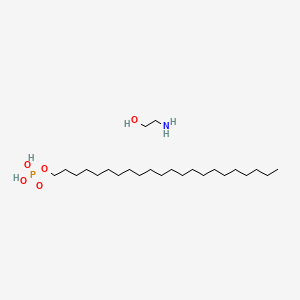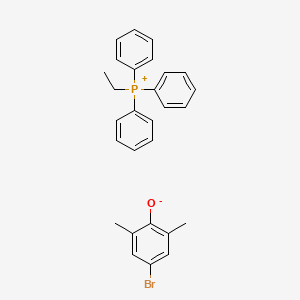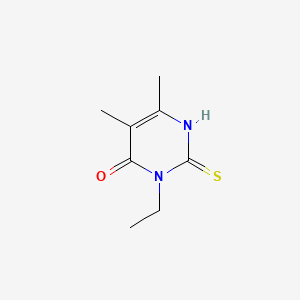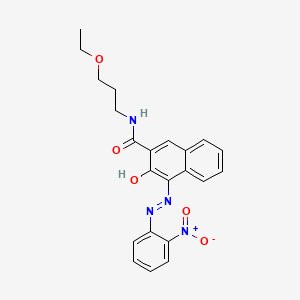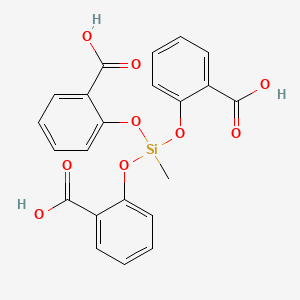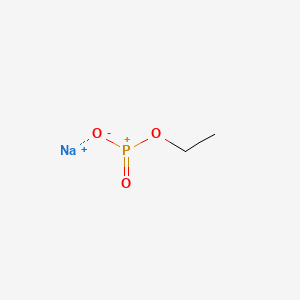
1-(4-((4-(Hydroxy(oxido)amino)phenyl)sulfonyl)phenyl)ethanone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is characterized by its unique structure, which includes a nitrophenyl group and a sulfonylphenyl group
Preparation Methods
The synthesis of NSC 400323 involves several steps. One common synthetic route includes the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzophenone to form an intermediate compound. This intermediate is then reacted with hydroxylamine hydrochloride under specific conditions to yield NSC 400323 . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
NSC 400323 undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
NSC 400323 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 400323 involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of protein-protein interactions .
Comparison with Similar Compounds
NSC 400323 can be compared with other similar compounds, such as:
N-(1-(4-(4-aminophenyl)sulfonylphenyl)ethylidene)hydroxylamine: This compound has an amino group instead of a nitro group, which affects its reactivity and applications.
N-(1-(4-(4-methylphenyl)sulfonylphenyl)ethylidene)hydroxylamine:
The uniqueness of NSC 400323 lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
7402-81-5 |
|---|---|
Molecular Formula |
C14H12N2O5S |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
(NZ)-N-[1-[4-(4-nitrophenyl)sulfonylphenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H12N2O5S/c1-10(15-17)11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9,17H,1H3/b15-10- |
InChI Key |
MRCWNYYSRXPLTO-GDNBJRDFSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


